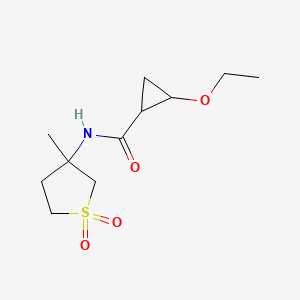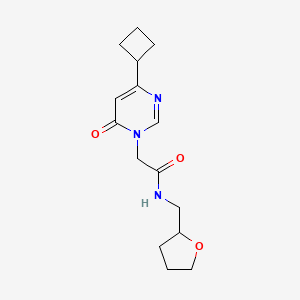![molecular formula C15H16N4O3 B7053712 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7053712.png)
1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione is a complex organic compound featuring a pyrrolidine ring fused with a pyridine moiety and a pyrimidine-2,4-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyridine derivative, the pyrrolidine ring can be constructed through cyclization reactions.
Attachment of the Pyrimidine-2,4-dione Moiety: This step often involves the reaction of the pyrrolidine intermediate with a pyrimidine-2,4-dione precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound may utilize automated synthesis platforms to ensure high yield and purity. The process generally involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems can be employed.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogen additions.
Substitution Products: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions through allosteric interactions.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine.
Pyrimidine Derivatives: Compounds like uracil and thymine.
Uniqueness: 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
1-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-13-5-8-18(15(22)17-13)10-14(21)19-7-2-4-12(19)11-3-1-6-16-9-11/h1,3,5-6,8-9,12H,2,4,7,10H2,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERGCQFRTOBPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=CC(=O)NC2=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Iodo-1-methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7053645.png)
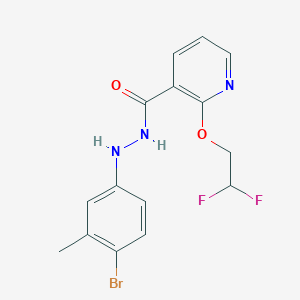
![2-(7-methyl-1H-indol-3-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7053667.png)
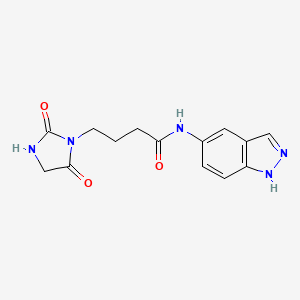
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053682.png)
![1-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053688.png)
![1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B7053691.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7053698.png)
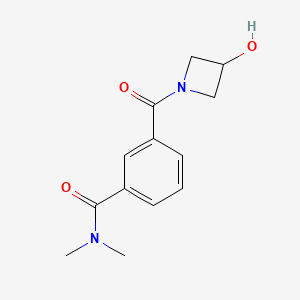
![2-amino-6-[2-(3-methoxyphenyl)propanoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7053702.png)
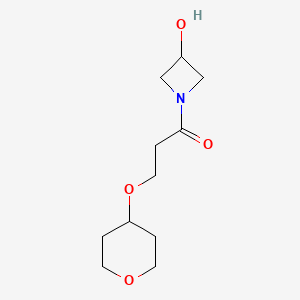
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7053709.png)
